molecular formula C20H24N2O5S B11245607 N-(2-methoxybenzyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-methoxybenzyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11245607
M. Wt: 404.5 g/mol
InChI Key: OAUFZNWDORQSSK-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a methoxyphenyl moiety.

Preparation Methods

The synthesis of 5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, including the formation of the benzoxazepine ring, introduction of the methanesulfonyl group, and attachment of the methoxyphenyl moiety. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as methanesulfonyl chloride, methoxybenzylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Preliminary studies suggest it could have therapeutic potential for treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and methanesulfonyl-containing compounds. These compounds may share some structural features and chemical properties but can differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms within its structure.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-14-8-9-18-16(12-14)22(28(3,24)25)11-10-19(27-18)20(23)21-13-15-6-4-5-7-17(15)26-2/h4-9,12,19H,10-11,13H2,1-3H3,(H,21,23)

InChI Key

OAUFZNWDORQSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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